![molecular formula C9H8ClNO B1317298 (6-Chloro-1H-indol-2-yl)methanol CAS No. 53590-58-2](/img/structure/B1317298.png)
(6-Chloro-1H-indol-2-yl)methanol
Overview
Description
“(6-Chloro-1H-indol-2-yl)methanol” is an organic compound that has gained significant attention in the field of scientific research due to its potential applications in several industries. It is used as a reactant for the synthesis of various compounds .
Synthesis Analysis
The synthesis of “(6-Chloro-1H-indol-2-yl)methanol” and its derivatives has been reported in various studies . For instance, one study described the synthesis of 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid, a selective cyclooxygenase 2 (COX-2) inhibitor .Molecular Structure Analysis
The molecular formula of “(6-Chloro-1H-indol-2-yl)methanol” is C9H8ClNO . The molecular weight is 181.619 . More detailed structural information can be found in databases like PubChem .Chemical Reactions Analysis
Indole derivatives, including “(6-Chloro-1H-indol-2-yl)methanol”, have been used in various chemical reactions . For instance, they have been used as reactants for the synthesis of Oxazino [4,3-a]indoles and 2-arylsulfonylmethyl-3-piperazinylmethylindole derivatives .Physical And Chemical Properties Analysis
“(6-Chloro-1H-indol-2-yl)methanol” has a density of 1.4±0.1 g/cm3 and a boiling point of 393.8±27.0 °C at 760 mmHg . More detailed physical and chemical properties can be found in databases like PubChem .Scientific Research Applications
Antiviral Activity
Indole derivatives, including “(6-Chloro-1H-indol-2-yl)methanol”, have shown potential in antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties. This suggests that “(6-Chloro-1H-indol-2-yl)methanol” could potentially be used in the treatment of inflammatory conditions .
Anticancer Activity
Indole derivatives have been found to exhibit anticancer properties. This suggests that “(6-Chloro-1H-indol-2-yl)methanol” could potentially be used in cancer treatment .
Anti-HIV Activity
Indole derivatives have shown potential in anti-HIV activity. For instance, a series of novel indolyl and oxochromenyl xanthenone derivatives were reported as anti-HIV-1 .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties. This suggests that “(6-Chloro-1H-indol-2-yl)methanol” could potentially be used as an antioxidant .
Antimicrobial Activity
Indole derivatives have been found to exhibit antimicrobial properties. This suggests that “(6-Chloro-1H-indol-2-yl)methanol” could potentially be used in the treatment of microbial infections .
Safety And Hazards
properties
IUPAC Name |
(6-chloro-1H-indol-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-4,11-12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPJEFKYIRFYMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583023 | |
Record name | (6-Chloro-1H-indol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-1H-indol-2-yl)methanol | |
CAS RN |
53590-58-2 | |
Record name | (6-Chloro-1H-indol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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